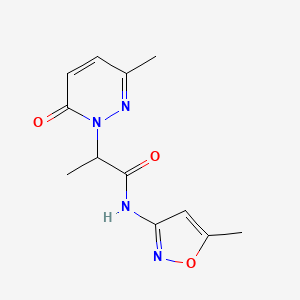

![molecular formula C17H17N3O2 B2788762 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-82-4](/img/structure/B2788762.png)

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide (hereafter referred to as 2-cyano-pyrrol-diethyl-2-oxoacetamide or 2-CPDO) is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. 2-CPDO has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential to act as a catalyst in organic reactions. It is also used in the study of biochemical and physiological processes, and as a tool to study the effects of various compounds on biological systems.

科学研究应用

Quinazoline Derivatives Synthesis

The compound serves as a key building block for the synthesis of fused quinazolines. Researchers have explored its reactivity with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in one-pot reactions. Notably, it leads to the formation of compounds such as 12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, 9-chloro-12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, and 3,4-dihydro-2 H ,6 H -[1,3]oxazino[2,3-b]quinazolin-6-imine .

Biological Effects and Pharmacology

Quinazoline derivatives, including those derived from this compound, exhibit a wide spectrum of biological effects. Researchers have investigated their potential as antitumor agents, kinase inhibitors, and anti-inflammatory compounds. Understanding their pharmacological properties is crucial for drug development .

Anticancer Activity

Given the quinazoline scaffold’s relevance in cancer research, this compound has been evaluated for its anticancer potential. Researchers explore its effects on cell proliferation, apoptosis, and tumor growth. Mechanistic studies help elucidate its impact on cancer pathways .

Molecular Docking Studies

Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with specific protein targets. By simulating interactions at the atomic level, researchers gain insights into its potential as a drug candidate .

One-Pot Synthesis Optimization

Researchers continue to optimize the one-pot synthesis conditions for this compound. Factors like temperature and base concentration significantly influence the reaction outcome. Understanding the reaction mechanism and intermediates aids in process improvement .

Structural Modifications and SAR Studies

Chemists explore structural modifications around the pyrrole and oxoacetamide moieties. Systematic structure-activity relationship (SAR) studies guide the design of analogs with improved properties. These modifications impact solubility, stability, and biological activity .

作用机制

Target of Action

It is structurally similar to crisaborole , a non-steroidal topical medication used for the treatment of mild-moderate atopic dermatitis . Crisaborole primarily targets the phosphodiesterase 4 (PDE4) enzyme , a key regulator of inflammatory cytokine production .

Mode of Action

Based on its structural similarity to crisaborole , it may also inhibit PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This can result in reduced inflammation and improved disease severity .

Biochemical Pathways

Crisaborole’s inhibition of pde4 affects the camp-dependent pathway , which plays a crucial role in the regulation of inflammation. By increasing cAMP levels, the compound may reduce the production of inflammatory cytokines .

Result of Action

Based on its potential pde4 inhibitory activity, it may reduce local inflammation in the skin and prevent further exacerbation of the disease .

属性

IUPAC Name |

2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-10-7-11-20(15)14-9-6-5-8-13(14)12-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJUHGGCFLCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methoxy-ethoxy)-ethoxy]-acetonitrile](/img/structure/B2788679.png)

![Methyl 2-hydroxy-2-methyl-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2788681.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)

![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)

![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole](/img/structure/B2788691.png)

![N-cyclohexyl-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2788694.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2788698.png)